molecular formula C10H19Cl B1425365 1-(2-Chloroethyl)-3,5-dimethylcyclohexane CAS No. 20678-16-4

1-(2-Chloroethyl)-3,5-dimethylcyclohexane

Cat. No.: B1425365
CAS No.: 20678-16-4
M. Wt: 174.71 g/mol
InChI Key: OLLYUSFVDOKLGL-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3,5-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2-chloroethyl group and two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3,5-dimethylcyclohexane typically involves the alkylation of 3,5-dimethylcyclohexanol with 2-chloroethanol in the presence of a strong acid catalyst. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of the alcohol is replaced by the chloroethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3,5-dimethylcyclohexane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

    Substitution: The chloroethyl group can be substituted by various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN_3) or thiourea (NH_2CSNH_2).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Ethyl-substituted cyclohexane derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloroethyl)-3,5-dimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chloroethyl)-3,5-dimethylcyclohexane exerts its effects involves the interaction of the chloroethyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, disrupting normal cellular functions and potentially leading to cell death. The compound may also interfere with DNA replication and protein synthesis, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: A related compound used in chemotherapy.

    Bis(2-chloroethyl) sulfide (Mustard gas): A chemical warfare agent with similar alkylating properties.

    2-Chloroethyl vinyl ether: Used in the production of polymers and resins.

Uniqueness

1-(2-Chloroethyl)-3,5-dimethylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chloroethyl)-3,5-dimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Cl/c1-8-5-9(2)7-10(6-8)3-4-11/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLYUSFVDOKLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)CCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-3,5-dimethylcyclohexane
Reactant of Route 2
1-(2-Chloroethyl)-3,5-dimethylcyclohexane
Reactant of Route 3
1-(2-Chloroethyl)-3,5-dimethylcyclohexane
Reactant of Route 4
1-(2-Chloroethyl)-3,5-dimethylcyclohexane
Reactant of Route 5
1-(2-Chloroethyl)-3,5-dimethylcyclohexane
Reactant of Route 6
1-(2-Chloroethyl)-3,5-dimethylcyclohexane

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